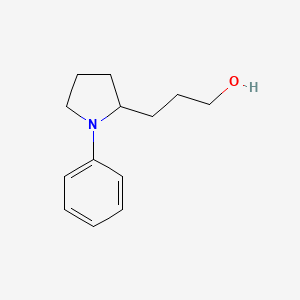
2-Pyrrolidinepropanol, 1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinepropanol, 1-phenyl- is an organic compound that belongs to the class of alcohols and phenols. It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinepropanol, 1-phenyl- can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds under anhydrous conditions and typically requires refluxing for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinepropanol, 1-phenyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinepropanol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinepropanol, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinepropanol, 1-phenyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanolamine: Similar in structure but lacks the pyrrolidine ring.
Phenylethanolamine: Contains a phenyl group and an ethanolamine moiety.
Pyrrolidine derivatives: Various compounds with a pyrrolidine ring and different substituents.
Uniqueness
2-Pyrrolidinepropanol, 1-phenyl- is unique due to the combination of its pyrrolidine ring and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
59283-45-3 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-(1-phenylpyrrolidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-11-5-9-13-8-4-10-14(13)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI-Schlüssel |
BOYAPUFCARQADT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=CC=CC=C2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















